![molecular formula C22H26N4O3 B5626601 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide
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Overview
Description
The compound under consideration is a derivative of pyrazole and acetamide, which are known for their wide range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. Such derivatives are of continuous interest in the field of medicinal chemistry due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of related pyrazole-acetamide derivatives typically involves multi-step reactions. For example, the synthesis of similar compounds has been achieved through reactions involving acetyl isothiocyanate with aminoantipyrine or by coupling pyrazole with various substitutions at specific positions with other acetamides (Sarhan, Lateef, & Waheed, 2017).
Molecular Structure Analysis
Molecular structure analysis of similar compounds usually employs techniques like NMR, IR, Mass spectroscopy, and X-ray diffraction. Such analyses reveal the spatial arrangement of atoms, molecular conformations, and intramolecular interactions. For instance, a related study revealed that intramolecular hydrogen bonding and weak pi-pi interactions are significant in such compounds (霍静倩 et al., 2016).
Chemical Reactions and Properties
Pyrazole-acetamide derivatives are known to undergo various chemical reactions, forming complexes with different metals, indicating their potential as ligands in coordination chemistry. For instance, metal complexes of similar compounds showed octahedral geometrical structure (Sarhan, Lateef, & Waheed, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial in determining the practical applications of these compounds. X-ray crystallography provides detailed information on the crystal structure, which is vital for understanding the material's properties and behavior.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity (pKa) values, are key to predicting the behavior of these compounds in different environments and their interactions with biological systems. For instance, the determination of pKa values for related compounds helps understand their protonation states in biological environments (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-9-19(29-25-14)10-17-12-28-13-21(17)23-22(27)11-20-15(2)24-26(16(20)3)18-7-5-4-6-8-18/h4-9,17,21H,10-13H2,1-3H3,(H,23,27)/t17-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLHAJHXYZUVDT-UTKZUKDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC2COCC2NC(=O)CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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